![molecular formula C18H21NO2 B2840263 N-[2-(Benzyloxy)phenyl]pivalamide CAS No. 237748-52-6](/img/structure/B2840263.png)
N-[2-(Benzyloxy)phenyl]pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(Benzyloxy)phenyl]pivalamide” is a chemical compound. Based on its name, it contains a benzyl group (a benzene ring attached to a CH2 group) linked to an oxygen atom, which is further connected to a phenyl group (a benzene ring). This entire structure is attached to a pivalamide group, which consists of a pivalic acid (a type of carboxylic acid with three methyl groups attached to a central carbon) linked to an amide group .
Applications De Recherche Scientifique
Directed Lithiation of Acylaminoaromatics
The use of pivalamides, among others, as directing metalation groups (DMGs) highlights their role in the selective lithiation of substituted benzenes, leading to high-yield production of derivatives upon reaction with various electrophiles. This process is significant for synthesizing specifically substituted aromatic compounds, which have applications across medicinal chemistry and material science (Smith, Alshammari, & El‐Hiti, 2018).
Synthesis of Benzamide Derivatives
The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using environmentally benign catalysts under microwave irradiation showcases a method for preparing compounds with potential antibacterial and antifungal properties. This research underscores the role of pivalamide derivatives in developing new pharmaceutical agents with improved efficacy and lower environmental impact (Ighilahriz-Boubchir et al., 2017).
Catalysis and Organic Synthesis
The role of pivalamide derivatives in catalysis is further exemplified by studies on Rh(III)-catalyzed direct C-H amination, which demonstrate their utility in achieving selective mono- and diamination reactions at room temperature. This work contributes to the development of more efficient synthetic routes for producing benzamide or aminoaniline derivatives, critical intermediates in pharmaceutical synthesis (Grohmann, Wang, & Glorius, 2012).
Material Science Applications
In the realm of materials science, the incorporation of pivalamide derivatives into polyimide nanocomposites has been investigated for enhancing thermal and mechanical properties. This research provides insights into designing high-performance materials suitable for applications in electronics and aerospace, where exceptional thermal stability and mechanical strength are paramount (Huang et al., 2003).
Chiral Recognition and Separation
The study of chiral recognition mechanisms through the co-crystallization of a synthetic chiral selector with a representative chiral analyte reveals the potential of pivalamide derivatives in enantioselective chromatography. Understanding the interactions that lead to chiral recognition can advance the development of new methods for separating enantiomers, crucial for the production of enantiopure pharmaceuticals (Koscho, Spence, & Pirkle, 2005).
Propriétés
IUPAC Name |
2,2-dimethyl-N-(2-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)17(20)19-15-11-7-8-12-16(15)21-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDCUWKGMMJLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Benzyloxy)phenyl]pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2840182.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)
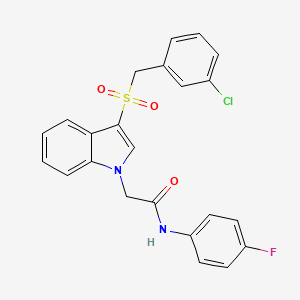
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)
![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)
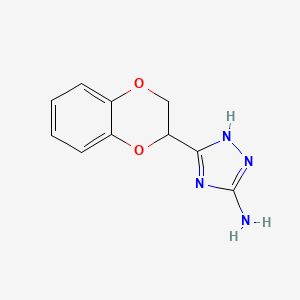
![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)
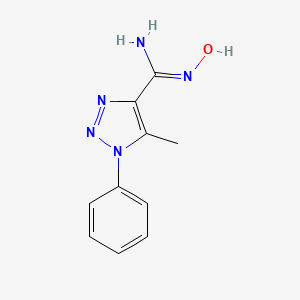
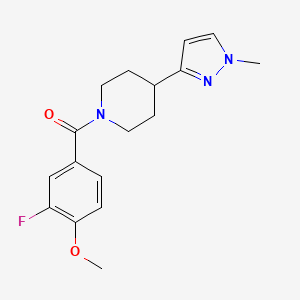
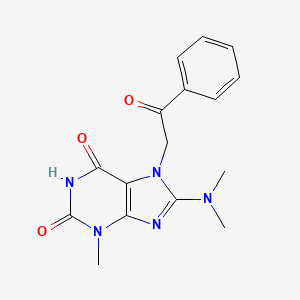
![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)
![1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2840201.png)
![Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2840203.png)